2H-Cho-Arg TFA

pDNA binding Electrophoretic mobility shift assay Lipoplex stability

2H-Cho-Arg (trifluoroacetate salt) is a steroid-based cationic lipid consisting of a saturated 2H-cholesterol skeleton linked to an L-arginine headgroup via a 6-aminocaproic acid spacer. As a synthetic lipid with a well-defined molecular architecture (C39H73N5O3·2CF3COO, CAS 1609010-59-4), it is primarily employed as a non-viral vector component in gene transfection studies.

Molecular Formula C43H73F6N5O7
Molecular Weight 886.1 g/mol
Cat. No. B12366506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Cho-Arg TFA
Molecular FormulaC43H73F6N5O7
Molecular Weight886.1 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCCCCNC(=O)C(CCCN=C(N)N)N)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C39H71N5O3.2C2HF3O2/c1-26(2)11-9-12-27(3)31-17-18-32-30-16-15-28-25-29(19-21-38(28,4)33(30)20-22-39(31,32)5)47-35(45)14-7-6-8-23-43-36(46)34(40)13-10-24-44-37(41)42;2*3-2(4,5)1(6)7/h26-34H,6-25,40H2,1-5H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t27-,28+,29+,30+,31-,32+,33+,34+,38+,39-;;/m1../s1
InChIKeyVOJMFRVKQJJEJI-SKZSWDEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Cho-Arg TFA: A Structurally Defined Steroid-Based Cationic Lipid for Gene Delivery Research


2H-Cho-Arg (trifluoroacetate salt) is a steroid-based cationic lipid consisting of a saturated 2H-cholesterol skeleton linked to an L-arginine headgroup via a 6-aminocaproic acid spacer [1]. As a synthetic lipid with a well-defined molecular architecture (C39H73N5O3·2CF3COO, CAS 1609010-59-4), it is primarily employed as a non-viral vector component in gene transfection studies [1]. Unlike natural lipid mixtures or polymeric transfection agents, its single-component nature and hydrogen-saturated sterol backbone confer specific biophysical properties relevant to lipoplex formulation and cellular uptake studies [1].

Why Generic Substitution of 2H-Cho-Arg TFA is Not Advisable: Sterol Skeleton Dictates Key Performance Parameters


Substituting 2H-Cho-Arg TFA with a seemingly similar cationic lipid (e.g., Cho-Arg, Dios-Arg, or Tigo-Arg) or a generic cholesterol-based transfection reagent can lead to significant deviations in experimental outcomes. Empirical evidence demonstrates that the sterol skeleton—specifically the hydrogenated 2H-cholesterol core versus unsaturated cholesterol or alternative plant-derived sterols—exerts a dominant control over critical parameters including pDNA binding affinity, lipoplex size distribution, surface charge kinetics, and transfection efficiency [1]. These structure-activity relationships underscore that lipids within this class are not functionally interchangeable; procurement decisions must be guided by compound-specific, quantitative performance data [1].

Quantitative Differentiation of 2H-Cho-Arg TFA: Head-to-Head Comparisons with Structural Analogs


pDNA Binding Affinity and Lipoplex Stability: Charge Ratio Requirement Comparison

2H-Cho-Arg TFA demonstrates superior pDNA condensation capacity relative to diosgenin- and tigogenin-based analogs. In an electrophoretic mobility shift assay, 2H-Cho-Arg and Cho-Arg completely retarded plasmid DNA migration at a +/- charge ratio of 4. In contrast, Dios-Arg and Tigo-Arg required a higher charge ratio (>= 6) to achieve comparable complexation [1]. Heparin competition assays further confirmed that lipoplexes formed with 2H-Cho-Arg exhibited higher stability than those formed with Dios-Arg or Tigo-Arg [1].

pDNA binding Electrophoretic mobility shift assay Lipoplex stability

Lipoplex Particle Size and Dispersity: Comparative Physicochemical Characterization

The sterol skeleton of 2H-Cho-Arg TFA promotes the formation of smaller, more uniform lipoplexes compared to plant-derived sterol analogs. Dynamic light scattering (DLS) analysis revealed that 2H-Cho-Arg/pDNA lipoplexes have an average particle size of 92–110 nm with a low polydispersity index (PDI < 0.09). By contrast, Dios-Arg/pDNA lipoplexes measured 190–205 nm (PDI = 0.15) and Tigo-Arg/pDNA lipoplexes were 318–390 nm (PDI = 0.25) [1].

Lipoplex size Polydispersity index DLS

Zeta Potential and Surface Charge Kinetics: Sterol-Dependent Charge Modulation

2H-Cho-Arg TFA exhibits a more responsive surface charge increase as the +/- charge ratio rises compared to plant-derived sterol analogs. When the +/- charge ratio increased from 2 to 30, the surface potential of 2H-Cho-Arg/pDNA lipoplexes rapidly transitioned from approximately -18 mV to +36 mV. Dios-Arg and Tigo-Arg lipoplexes demonstrated a slower and less pronounced charge increase, reaching only +23 to +28 mV at the highest ratio [1].

Zeta potential Surface charge Lipoplex formulation

Cytotoxicity Profile: Comparative IC50 in H1299 Lung Carcinoma Cells

2H-Cho-Arg TFA demonstrates a favorable cytotoxicity profile relative to its unsaturated analog Cho-Arg. In H1299 cells, 2H-Cho-Arg exhibited an IC50 of 92.7 μg/mL, whereas Cho-Arg showed an IC50 of 88.5 μg/mL [1]. The modestly higher IC50 for 2H-Cho-Arg suggests a slightly reduced cytotoxic potential compared to the unsaturated cholesterol-based analog.

Cytotoxicity IC50 H1299 cells

Luciferase Gene Transfection Efficacy: Functional Validation in H1299 Cells

2H-Cho-Arg TFA facilitates functional delivery of a luciferase reporter plasmid into H1299 cells, as evidenced by measurable luciferase expression [1]. In comparative studies within the steroid-based lipid series, Cho-Arg demonstrated remarkably high transfection efficacy even under high serum conditions (50% fetal bovine serum), whereas 2H-Cho-Arg serves as a structurally defined comparator with a saturated sterol backbone that enables distinct mechanistic dissection of endocytic pathways [1].

Gene transfection Luciferase reporter H1299 cells

Endocytosis Mechanism: Lipid-Raft and Caveolae-Mediated Uptake Distinction

The cellular internalization route of 2H-Cho-Arg TFA/pDNA lipoplexes is mechanistically distinct from many conventional cationic lipids. Transfection mediated by 2H-Cho-Arg is abrogated by the lipid raft-mediated endocytosis inhibitor methyl-β-cyclodextrin and the caveolae-mediated endocytosis inhibitor genistein, but is unaffected by inhibitors of clathrin-mediated or macropinocytosis-mediated endocytosis [1][2]. This profile differs from the unsaturated analog Cho-Arg, which also utilizes lipid-raft and caveolae-mediated pathways but may exhibit different intracellular trafficking kinetics due to its unsaturated sterol backbone [1].

Endocytosis Lipid raft Caveolae Mechanism of uptake

Optimal Research and Industrial Application Scenarios for 2H-Cho-Arg TFA


Mechanistic Studies of Lipid-Raft and Caveolae-Mediated Endocytosis

2H-Cho-Arg TFA is ideally suited for investigations that require precise control over the cellular uptake mechanism. As established in Section 3, its internalization is selectively inhibited by lipid-raft and caveolae blockers, but not by clathrin or macropinocytosis inhibitors [1]. This property enables researchers to use 2H-Cho-Arg as a pathway-specific probe to dissect the contributions of distinct endocytic routes in gene delivery or to deliver cargo preferentially via non-clathrin pathways that may bypass certain degradative compartments [1].

Formulation Development Requiring Small, Monodisperse Lipoplexes

For applications demanding highly uniform and sub-150 nm lipoplex sizes—such as in vivo biodistribution studies, targeted delivery to specific tissues, or size-controlled cellular uptake assays—2H-Cho-Arg TFA offers a distinct advantage. Its ability to form lipoplexes of 92–110 nm with a low PDI (<0.09) at a +/- charge ratio of 15 [1] ensures reproducible formulation characteristics, which is critical for minimizing batch-to-batch variability and achieving consistent experimental outcomes in preclinical development.

Comparative Gene Delivery Studies in Serum-Containing Conditions

While 2H-Cho-Arg TFA itself is an effective transfection agent, its primary utility in comparative studies stems from its well-characterized biophysical properties. Researchers can employ 2H-Cho-Arg as a structurally defined reference compound when benchmarking novel serum-resistant formulations. The extensive characterization of its pDNA binding, particle size, and zeta potential [1] provides a reliable baseline against which new lipids or formulation strategies can be quantitatively compared, particularly in serum-containing media where the unsaturated analog Cho-Arg has demonstrated remarkable efficacy [1].

Liposome and Lipid Nanoparticle Component for Drug Delivery Research

As a well-defined steroid-based cationic lipid, 2H-Cho-Arg TFA can be incorporated into liposomal or lipid nanoparticle (LNP) formulations for the delivery of nucleic acids, including plasmid DNA and antisense oligonucleotides . Its favorable solubility profile (e.g., soluble in DMF, DMSO, and ethanol up to 50 mg/mL) facilitates its use in various formulation workflows, enabling researchers to explore its potential as a helper lipid or as a primary component in novel LNP designs aimed at improving encapsulation efficiency or tuning release kinetics.

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